molecular formula C9H14ClNO B8202938 4-(Dimethylaminomethyl)phenol CAS No. 7465-00-1

4-(Dimethylaminomethyl)phenol

Cat. No. B8202938
CAS RN: 7465-00-1
M. Wt: 187.66 g/mol
InChI Key: SLDGMMVHTPYNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylaminomethyl)phenol is a useful research compound. Its molecular formula is C9H14ClNO and its molecular weight is 187.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cyanide Antidote Application : 4-Dimethylaminophenol (DMAP) forms glutathione S-conjugates which significantly impact the ferrihemoglobin-forming activity of cyanide antidotes. This interaction potentially prevents methemoglobinemia, a condition where hemoglobin can't release oxygen effectively (Ludwig & Eyer, 1994).

  • Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives exhibit broad-spectrum antimicrobial and antidiabetic activities. This makes them potential candidates for use in pharmaceuticals and food additives (Rafique et al., 2022).

  • Fiber and Biomedical Applications : Grafting 2,4,6-Tris(dimethylaminomethyl) phenol onto polyurethane enhances its hydrophilicity, mechanical properties, and low-temperature flexibility. These properties make it suitable for various applications, including fiber and biomedical fields (Chung et al., 2021).

  • Chemical Synthesis : 4-Allyl-6-hydroxymethyl-2-methoxy phenol can be synthesized from eugenol through various chemical reactions, yielding a compound with potential applications in different fields due to its relative molecular mass of 194 (Perangin-angin, 2019).

  • Modeling of Liquid-Liquid Equilibria : 2,4,6-Tris(dimethylaminomethyl)phenol shows partial miscibility with water. The NRTL model and UNIQUAC model can predict its liquid-liquid equilibria and heat capacities, crucial for industrial applications (Coulier et al., 2020).

  • Biochemical Studies : Oxidation of 4-dimethylaminophenol (DMAP) by oxyhaemoglobin forms a phenoxyl radical which has implications in understanding biochemical pathways and reactions (Eyer & Lengfelder, 1984).

  • Complex Stability and Structure : Zwitterionic zinc(II) complexes with 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol exhibit stability and solid-state structure in solutions, which is significant for understanding the behavior of such complexes in various conditions (Habbadi et al., 1998).

  • Catalysis and Industrial Wastewater Treatment : The role of -cyclodextrin in mediating regioselective dimethylaminomethylation of phenol provides insights into novel mechanisms and potential industrial applications, including wastewater treatment (Wu et al., 2018).

properties

IUPAC Name

4-[(dimethylamino)methyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10(2)7-8-3-5-9(11)6-4-8;/h3-6,11H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDGMMVHTPYNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635219
Record name 4-[(Dimethylamino)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7465-00-1
Record name NSC400143
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(Dimethylamino)methyl]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylaminomethyl)phenol
Reactant of Route 2
Reactant of Route 2
4-(Dimethylaminomethyl)phenol
Reactant of Route 3
Reactant of Route 3
4-(Dimethylaminomethyl)phenol
Reactant of Route 4
Reactant of Route 4
4-(Dimethylaminomethyl)phenol
Reactant of Route 5
Reactant of Route 5
4-(Dimethylaminomethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-(Dimethylaminomethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.